(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Chemical Biology Medicinal Chemistry Antiviral Drug Discovery

(Z)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 851303-29-2), also referenced as FOTTPA, is a rhodanine–furan hybrid heterocycle bearing a 2-thioxothiazolidin-4-one core, an N‑3 propanoic acid chain, and a C‑5 furan‑2‑ylmethylene substituent. Rhodanine–furan conjugates are recognized as privileged scaffolds in medicinal chemistry due to the synergistic enhancement of biological activity when the two heterocycles are combined in a single molecule.

Molecular Formula C11H9NO4S2
Molecular Weight 283.32
CAS No. 851303-29-2
Cat. No. B2772195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
CAS851303-29-2
Molecular FormulaC11H9NO4S2
Molecular Weight283.32
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
InChIInChI=1S/C11H9NO4S2/c13-9(14)3-4-12-10(15)8(18-11(12)17)6-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,13,14)/b8-6-
InChIKeyNUHNQEYXVARRNE-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid (CAS 851303-29-2): Baseline Scaffold Identity and Procurement Landscape


(Z)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 851303-29-2), also referenced as FOTTPA, is a rhodanine–furan hybrid heterocycle bearing a 2-thioxothiazolidin-4-one core, an N‑3 propanoic acid chain, and a C‑5 furan‑2‑ylmethylene substituent [1]. Rhodanine–furan conjugates are recognized as privileged scaffolds in medicinal chemistry due to the synergistic enhancement of biological activity when the two heterocycles are combined in a single molecule [2]. The compound serves as the unsubstituted furan parent structure of several advanced clinical and preclinical candidates, including the HIV‑1 nucleocapsid inhibitor Claficapavir (A1752) and the Wnt/β‑catenin inhibitor KYA1797K, making it a critical synthetic intermediate and a reference point for structure–activity relationship (SAR) campaigns in antiviral, antidiabetic, and antimicrobial research [1].

Why Rhodanine-3-Propanoic Acid Scaffolds Cannot Be Interchanged: The Case of CAS 851303-29-2


Within the rhodanine-3-carboxyalkyl acid family, the length of the N‑3 alkyl chain and the nature of the C‑5 substituent jointly dictate both the biological target profile and the physicochemical properties essential for procurement decisions. Substituting the N‑3 propanoic acid chain of CAS 851303-29-2 with an acetic acid chain (e.g., epalrestat) dramatically shifts the selectivity profile from antibacterial Gram‑positive activity toward aldose reductase inhibition [1]. Likewise, replacing the unsubstituted furan‑2‑ylmethylene group with a 5‑(4‑chlorophenyl)furan‑2‑ylmethylene (Claficapavir) or 5‑(4‑nitrophenyl)furan‑2‑ylmethylene (KYA1797K) redirects biological activity from a versatile synthetic intermediate to a highly target‑specific clinical candidate [2]. Generic interchange of rhodanine-3-propanoic acid derivatives without accounting for these specific structural determinants leads to loss of activity, off‑target effects, or irreproducible synthetic outcomes, as demonstrated by systematic antibacterial SAR studies showing that Gram‑positive activity is exclusive to the N‑3 propionic acid series and absent in the corresponding acetic acid analogs [1].

Quantitative Differentiators for (Z)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid: SAR and Procurement Evidence


Unsubstituted Furan Scaffold Enables SAR Diversification vs. Monofunctional Clinical Leads Claficapavir and KYA1797K

CAS 851303-29-2 bears an unsubstituted furan‑2‑ylmethylene group at C‑5, distinguishing it from the clinical candidates Claficapavir (4‑chlorophenyl‑furan substituent) and KYA1797K (4‑nitrophenyl‑furan substituent). While Claficapavir is a dedicated HIV‑1 nucleocapsid inhibitor with an IC50 of ~1 µM and Kd of 20 nM , and KYA1797K is a selective Wnt/β‑catenin inhibitor with an IC50 of 0.75 µM in the TOPflash assay , CAS 851303-29-2 serves as the versatile unadorned progenitor scaffold. Its free C‑5 position on the furan ring permits late‑stage diversification via electrophilic aromatic substitution or cross‑coupling, enabling parallel synthesis of focused libraries targeting multiple biological pathways without committing to a single therapeutic mechanism [1].

Chemical Biology Medicinal Chemistry Antiviral Drug Discovery

N‑3 Propanoic Acid Chain Confers Gram‑Positive Antibacterial Selectivity Absent in Clinical Aldose Reductase Inhibitor Epalrestat

A systematic panel study of rhodanine‑3‑carboxyalkyl acids demonstrated that compounds bearing the N‑3 propionic acid chain exhibit the highest antibacterial activity against Gram‑positive bacteria, whereas the corresponding N‑3 acetic acid derivatives (exemplified by the marketed aldose reductase inhibitor epalrestat) show negligible antibacterial activity [1]. Epalrestat (N‑3‑carboxymethyl rhodanine) displays potent aldose reductase inhibition (IC50 = 10 nM rat lens, 25 nM human placenta ) but no reported Gram‑positive antibacterial efficacy. In contrast, rhodanine‑3‑propionic acid analogs in the Tejchman et al. study demonstrated MIC values as low as 0.5–8 µg/mL against multiple Gram‑positive strains including Staphylococcus aureus and Bacillus spp., with no activity against Gram‑negative bacteria or yeast, indicating a narrow but selective antibacterial window governed by the propionic acid chain length [1].

Antimicrobial Drug Discovery Structure–Activity Relationship Gram‑Positive Pathogens

Intrinsic Physicochemical Profile Differentiated from Epalrestat: Molecular Weight, logP, and Solubility Implications

CAS 851303-29-2 (MW 283.32 g/mol) is approximately 36 Da lighter than epalrestat (MW 319.4 g/mol) and lacks the lipophilic cinnamylidene moiety, resulting in a lower predicted logP and consequently higher aqueous solubility . The rhodanine‑3‑propionic acid scaffold class exhibits measured log kw (chromatographic lipophilicity index) values around 3.98–4.50 for cinnamylidene derivatives, whereas the simpler furan‑2‑ylmethylene analog without extended conjugation is expected to fall significantly lower, potentially improving oral bioavailability and reducing plasma protein binding relative to epalrestat [1]. This physicochemical differentiation is critical for formulation development and in vivo pharmacology studies.

Physicochemical Profiling ADME Prediction Lead Optimization

Plant Plasma Membrane H+‑ATPase Inhibition: Protonstatin‑1 Analog Comparison Highlights Furan‑Rhodanine Pharmacophore Versatility

Protonstatin‑1 (PS‑1), the N‑3 unsubstituted analog 5‑(furan‑2‑ylmethylene)‑2‑thioxothiazolidin‑4‑one (CAS 4703‑96‑2), is a selective plasma membrane H+‑ATPase inhibitor with an IC50 of 3.9 µM that blocks polar auxin transport in plants . The addition of the N‑3 propanoic acid chain in CAS 851303-29-2 modulates the physicochemical properties and target selectivity of the core pharmacophore without abolishing the furan‑rhodanine hybrid activity. Screening of PS‑1 analogs for improved H+‑ATPase inhibition specifically evaluated derivatives with varied N‑3 substituents, establishing that the N‑3 position is a tunable selectivity handle [1]. Thus, CAS 851303-29-2 occupies a strategic intermediate position between the unsubstituted PS‑1 scaffold and the fully elaborated clinical leads, offering a balanced profile for chemical biology probe development.

Plant Biology Chemical Genetics Auxin Transport Inhibition

Aldose Reductase Selectivity: N‑3 Propanoic Acid Scaffold Avoids Epalrestat‑Like ALR2/ALR1 Selectivity Trade‑offs

Epalrestat, the only marketed aldose reductase inhibitor (ALR2), exhibits an ALR2/ALR1 selectivity ratio of approximately 5.82 as measured by the IC50 ratio of aldehyde reductase to aldose reductase [1]. This limited selectivity has been a persistent concern in clinical use, as ALR1 (aldehyde reductase) shares 65% structural similarity with ALR2 and off‑target ALR1 inhibition may contribute to adverse effects [2]. Rhodanine‑based ALR2 inhibitors with non‑acidic or propionic acid N‑3 substituents have been designed specifically to improve selectivity over ALR1. A recent series of rhodanine‑based aldose reductase inhibitors bearing a p‑hydroxybenzylidene group at C‑5 and non‑carboxylate N‑3 functionality achieved selectivity factors of 5–24 (IC50 ALR1/IC50 ALR2), demonstrating that replacing the N‑3 acetic acid of epalrestat with alternative substituents can improve selectivity [3]. The N‑3 propanoic acid chain of CAS 851303-29-2 represents such an alternative, placing it in a chemical space distinct from epalrestat for ALR2 inhibitor optimization programs.

Diabetic Complications Aldose Reductase Selectivity Profiling

Optimal Deployment Scenarios for (Z)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid (CAS 851303-29-2)


Scaffold‑Centric Library Synthesis for Antiviral and Antimicrobial Lead Discovery

CAS 851303-29-2 is ideally suited as a core scaffold for parallel library synthesis aimed at identifying novel antiviral or Gram‑positive antibacterial leads. Its unsubstituted furan ring enables late‑stage diversification at the C‑5 position via Suzuki coupling, halogenation, or nitro‑reduction/amination, generating arrays of analogs that can be screened against HIV‑1 nucleocapsid protein, Wnt/β‑catenin signaling, or bacterial targets. Procurement of the unsubstituted parent compound allows synthetic chemists to produce 50‑ to 200‑compound libraries in a single diversification step, contrasting with the purchase of the already‑elaborated clinical leads Claficapavir or KYA1797K, which are terminal pharmacophores unsuitable for further diversification [1].

Gram‑Positive Antibacterial SAR Expansion Using the N‑3 Propionic Acid Handle

The established class‑level finding that rhodanine‑3‑propionic acid derivatives selectively inhibit Gram‑positive bacteria (MIC 0.5–8 µg/mL) but not Gram‑negative strains or yeast [1] makes CAS 851303-29-2 a productive starting point for systematic C‑5 substituent scanning. By varying the furan‑2‑ylmethylene group with electron‑withdrawing or electron‑donating substituents, medicinal chemistry teams can map the SAR landscape governing antibacterial potency and spectrum while retaining the N‑3 propionic acid chain that confers Gram‑positive selectivity. This application scenario is precluded if epalrestat (N‑3 acetic acid) is erroneously sourced for antibacterial campaigns.

Aldose Reductase Inhibitor Optimization with Improved Selectivity Over ALR1

For programs seeking next‑generation aldose reductase inhibitors with improved ALR2/ALR1 selectivity relative to epalrestat (selectivity ratio 5.82) [1], CAS 851303-29-2 provides a non‑acetic acid N‑3 substitution pattern that, based on class SAR, may yield selectivity factors approaching 24 as observed in related non‑carboxylate rhodanine series . The furan‑2‑ylmethylene C‑5 substituent further contributes to the compound's distinct binding mode at the ALR2 active site, offering a structurally differentiated starting point for fragment‑based or structure‑guided optimization.

Chemical Biology Probe Development Targeting Plant H+‑ATPase

Building on the Protonstatin‑1 (PS‑1) scaffold which inhibits plant plasma membrane H+‑ATPase with an IC50 of 3.9 µM [1], CAS 851303-29-2 introduces an N‑3 propanoic acid functional group that can serve as a linker attachment point for biotin, fluorescent dyes, or photoaffinity labels. This enables the creation of chemical biology tool compounds for target engagement studies, pull‑down experiments, and cellular imaging of H+‑ATPase localization, functionalities that the N‑3 unsubstituted PS‑1 lacks .

Quote Request

Request a Quote for (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.